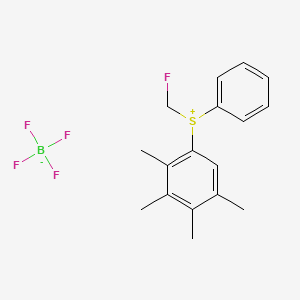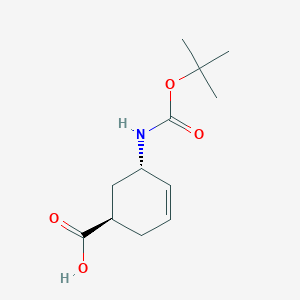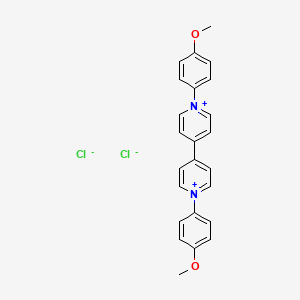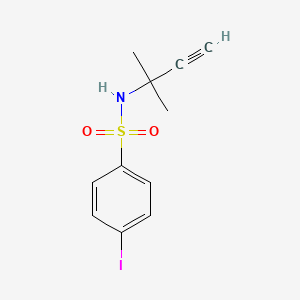
Fluoromethyl-phenyl-(2,3,4,5-tetramethylphenyl)sulfanium;tetrafluoroborate
Overview
Description
Fluoromethyl-phenyl-(2,3,4,5-tetramethylphenyl)sulfanium;tetrafluoroborate is a chemical compound with the molecular formula C17H20BF5S . It has a molecular weight of 362.21 g/mol .
Synthesis Analysis
The compound can be prepared in a four-step process starting from sodium phenyl thiolate, phenyl sulfoxide, or thioanisole . The purification process involves extraction between dichloromethane and water, silica gel chromatography (eluent gradient CH2Cl2, then CH2Cl2/MeCN 1:1), or/and washing precipitate with petroleum ether/diethyl ether .Molecular Structure Analysis
The InChI code for the compound is1S/C17H20FS.BF4/c1-12-10-17(15(4)14(3)13(12)2)19(11-18)16-8-6-5-7-9-16;2-1(3,4)5/h5-10H,11H2,1-4H3;/q+1;-1 . The Canonical SMILES is B-(F)(F)F.CC1=CC(=C(C(=C1C)C)C)S+C2=CC=CC=C2 . Chemical Reactions Analysis
The compound is involved in a reaction that provides β-fluoro-alcohols, which are utilized to prepare terminal vinyl fluorides via α-fluoro-α,β-unsaturated sulphones .Physical And Chemical Properties Analysis
The compound is solid at room temperature . It is soluble in dichloromethane, chloroform, dimethylformamide, and acetonitrile; partially soluble in THF (upon standing solvent polymerization observed); and insoluble in water, diethyl ether, and petroleum ether .Scientific Research Applications
Environmental Fate and Degradation
Research has shown that polyfluoroalkyl chemicals, which share structural elements with the specified compound, are extensively used in various industrial and commercial applications due to their unique properties, such as chemical stability and water repellency. However, these compounds are persistent in the environment and can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are of environmental concern due to their toxic profiles. Microbial degradation studies suggest that understanding the biodegradation pathways of these precursors is crucial for evaluating their environmental fate and effects (Liu & Avendaño, 2013).
Toxicity and Environmental Impact
Fluorinated alternatives to traditional PFAS, such as the compound , have been developed in response to the regulatory and environmental concerns associated with long-chain PFCAs and PFSAs. These alternatives are designed to reduce environmental persistence and toxicity while maintaining the desirable properties of fluorochemicals. However, the environmental releases, persistence, and exposure of these alternatives, including their impact on biota and humans, require further investigation to ensure their safety (Wang et al., 2013).
Novel Applications and Functionalities
The development of fluoropolymers and fluoroalkylated compounds has expanded the applications of fluorochemicals in various domains, including material science, medicinal chemistry, and environmental technologies. These compounds are engineered to exhibit unique properties such as thermal stability, chemical resistance, and distinctive interaction with biological systems. The incorporation of fluorinated moieties into polymers and other compounds can enhance their performance and utility in specialized applications, underscoring the importance of research in this area (Henry et al., 2018).
Analytical and Detection Techniques
Advances in analytical chemistry have enabled the detection and characterization of novel fluoroalkylether substances, including those used as alternatives to legacy PFAS. The development of sensitive and selective analytical methods is crucial for monitoring the environmental presence of these compounds, assessing their ecological impact, and ensuring regulatory compliance. The identification and quantification of emerging fluoroalkylether substances in environmental and biomonitoring samples are key areas of research, facilitating the understanding of their distribution, fate, and potential risks (Munoz et al., 2019).
Safety and Hazards
properties
IUPAC Name |
fluoromethyl-phenyl-(2,3,4,5-tetramethylphenyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FS.BF4/c1-12-10-17(15(4)14(3)13(12)2)19(11-18)16-8-6-5-7-9-16;2-1(3,4)5/h5-10H,11H2,1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWOHFZFPMIYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1C)C)C)[S+](CF)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BF5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoromethyl-phenyl-(2,3,4,5-tetramethylphenyl)sulfanium;tetrafluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071160.png)

![benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B3071184.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)
![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B3071194.png)
![4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071208.png)
![methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B3071211.png)
![4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B3071222.png)

![3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl](/img/structure/B3071235.png)


